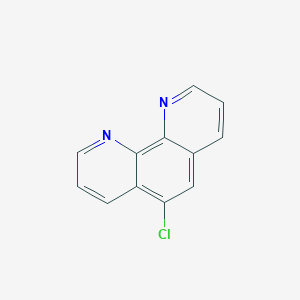

5-Chloro-1,10-phenanthroline

Beschreibung

Significance of Phenanthroline Derivatives in Coordination Chemistry and Beyond

1,10-Phenanthroline (B135089) and its derivatives are a cornerstone in the field of coordination chemistry, primarily due to the ideal arrangement of their nitrogen atoms for chelating with a wide array of metal cations. chim.it This strong chelating ability leads to the formation of stable metal complexes, which are at the heart of numerous applications. cymitquimica.com These applications span from their use as indicators in volumetric analysis and color-forming reagents in photometric analysis to their role in the development of catalysts and luminescent materials. atomfair.comgfschemicals.com The rigid, planar structure of the phenanthroline core also contributes to its utility in creating organized supramolecular architectures. diva-portal.org Beyond coordination chemistry, phenanthroline derivatives are investigated for their potential in medicinal chemistry and materials science, where their unique electronic and structural properties are exploited. chim.itresearcher.life

Role of Chlorination at the 5-Position in Modulating Research Utility

The substitution of a hydrogen atom with a chlorine atom at the 5-position of the 1,10-phenanthroline ring has a profound effect on the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chloro group enhances the electron-deficient character of the aromatic system. atomfair.com This modification can significantly alter the properties of the resulting metal complexes, such as their redox potentials. gfschemicals.com For instance, the presence of an electronegative substituent in the 5-position can lead to a ferroin (B110374) complex with a lower potential compared to the parent compound. gfschemicals.com This altered reactivity makes 5-chloro-1,10-phenanthroline a valuable intermediate for synthesizing functionalized ligands and catalysts with enhanced activity. atomfair.com Studies have also suggested that substitution at the 5-position can play a crucial role in the interaction of these molecules with biological targets like DNA. rsc.org

Overview of Key Research Domains for this compound

The unique properties of this compound have led to its application in several key areas of research:

Coordination Chemistry and Catalysis: It serves as a fundamental building block for creating transition metal catalysts used in various organic reactions, including cross-coupling and oxidation processes. atomfair.com The chloro-substituent helps in fine-tuning the electronic properties of the metal center, thereby enhancing catalytic performance. atomfair.com

Materials Science: This compound is utilized in the development of luminescent materials and electrochemical sensors. atomfair.com Its rigid structure and metal-binding capabilities are advantageous for creating photoactive and electroactive materials. atomfair.comresearchgate.net It is also considered a building block for small molecule semiconductors and functional metal complexes. tcichemicals.comchemscene.com

Organic Synthesis: this compound is a versatile intermediate for synthesizing a variety of other chemical compounds. chemicalbook.comfishersci.com It has been used in the preparation of 1,10-phenanthrolinium cations, which are building blocks for ionic liquid crystals, and platinum(II)-based metallointercalators. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Analytical Chemistry: Phenanthroline derivatives are well-established as sensitive and selective reagents for the detection of metal ions. gfschemicals.com The 5-chloro derivative has been specifically investigated as a turn-off fluorescence sensor for the detection of Fe(II), demonstrating higher sensitivity and selectivity compared to the parent phenanthroline. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUQOQFSWSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063347 | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4199-89-7 | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches for 5-Chloro-1,10-phenanthroline

The direct synthesis of this compound can be achieved through established methods for creating substituted phenanthrolines. One common approach involves a Skraup-type synthesis, which is a classic method for quinoline (B57606) synthesis that can be adapted for phenanthrolines. For this compound, a key starting material is 4-chloro-2-nitroaniline (B28928).

A general procedure involves reacting 4-chloro-2-nitroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as arsenic pentoxide. gfschemicals.com The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the aniline (B41778) derivative to acrolein, cyclization, and subsequent oxidation to form the aromatic phenanthroline ring system. The chloro-substituent at the 5-position is carried through from the initial substituted aniline. This method, while effective, often requires harsh reaction conditions.

Synthesis of N-Oxide Derivatives: this compound-1-N-oxide

The N-oxidation of 1,10-phenanthroline (B135089) derivatives introduces a new functional group that can alter the electronic properties and coordination behavior of the ligand. mdpi.comresearchgate.net A straightforward and environmentally friendly method for the synthesis of this compound-1-N-oxide (5CPO) utilizes peroxomonosulfate (PMS) ion as a green oxidant. mdpi.comnih.gov

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| This compound | Peroxomonosulfate (PMS) | Acidic aqueous solution (pH < 2), 60 °C | This compound-1-N-oxide & 6-chloro-1,10-phenanthroline-1-N-oxide | 87.2% (for the two isomers) | mdpi.com |

Functionalization through Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated 1,10-phenanthrolines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Challenges and Strategies in Metal-Catalyzed Functionalization

A significant challenge in the transition-metal-catalyzed functionalization of 1,10-phenanthroline derivatives is the inherent ability of the phenanthroline moiety to act as a chelating ligand for the transition metal catalyst. researchgate.net This can lead to catalyst deactivation and suppression of the desired cross-coupling reaction. researchgate.net

Strategies to overcome this challenge include the use of more robust catalyst systems, careful selection of ligands that can compete with the phenanthroline substrate, and optimization of reaction conditions. For instance, in some cases, coordinating the this compound to a kinetically inert metal center, such as Ru(II), allows for subsequent cross-coupling reactions on the periphery of the complex without catalyst poisoning. academie-sciences.fr This "complex-as-ligand" approach has proven successful in synthesizing multimetallic arrays.

Sonogashira Coupling Reactions with this compound

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a versatile method for introducing alkynyl groups. While 2-chloro-1,10-phenanthroline (B21708) is often preferred for Sonogashira couplings, this compound can also be utilized. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base.

Recent advancements have also explored the use of more sustainable iron-catalyzed Sonogashira couplings, where 1,10-phenanthroline itself can serve as a ligand for the iron catalyst. beilstein-journals.org In copper-catalyzed Sonogashira reactions, 1,10-phenanthroline can act as a bidentate ligand, leading to the desired coupled product. rsc.org These reactions demonstrate the utility of this compound in creating extended π-conjugated systems.

Formation of Bridging Ligands and Dimeric Complexes via Coupling

Homocoupling reactions of this compound are employed to synthesize bridging ligands, most notably 5,5'-bi(1,10-phenanthroline). However, direct nickel-catalyzed coupling of free this compound to form this bridging ligand has been reported to be unsuccessful due to catalyst destabilization. uark.edu

A more successful strategy involves the coupling of pre-formed metal complexes containing the this compound ligand. For example, the nickel-catalyzed coupling of a heteroleptic ruthenium(II) monomer complex, [Ru(phen)₂(Cl-phen)]²⁺, can be used to form the homometallic dimer [(phen)₂Ru(phen-phen)Ru(phen)₂]⁴⁺ with good yields. uark.eduuark.edu This approach circumvents the issues of catalyst inhibition by the free ligand and allows for the construction of well-defined dinuclear complexes. uark.eduuark.edu

| Reactant | Catalyst System | Product | Yield | Reference |

| [Ru(bpy)₂(Cl-phen)]²⁺ | Nickel(II) chloride, triphenylphosphine, zinc dust | [(bpy)₂Ru(phen-phen)Ru(bpy)₂]⁴⁺ | 75% | uark.edu |

Generation of Substituted 1,10-Phenanthrolinium Cations

This compound serves as a key starting material for the preparation of 1,10-phenanthrolinium cations, which are building blocks for materials such as ionic liquid crystals. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The quaternization of one of the nitrogen atoms in the phenanthroline ring introduces a positive charge and alters the molecule's properties.

The synthesis of these cations typically involves the reaction of this compound with an alkylating agent. For example, reaction with N-aryl-2-iodoacetamides can lead to the formation of 1-[N-(aryl)methylcarbamoyl]-1,10-phenanthrolinium iodides. lew.ro The presence of the chloro substituent at the 5-position can influence the electronic properties and potential applications of the resulting phenanthrolinium salt. gfschemicals.com These cationic species have been investigated for their potential biological activities and as precursors in organic synthesis. lew.ro

Coordination Chemistry of 5 Chloro 1,10 Phenanthroline Complexes

Ligand Properties and Metal-Binding Capabilities

5-Chloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a well-known bidentate chelating ligand. The presence of two nitrogen atoms in its heterocyclic structure allows it to form stable complexes with a variety of metal ions. nih.gov The key feature of this compound is the chloro group at the 5-position of the phenanthroline ring system. researchgate.net This substituent is electron-withdrawing, which modulates the electronic properties of the ligand and, consequently, the resulting metal complexes. researchgate.net This alteration in electron density can influence the stability, reactivity, and photophysical properties of the coordinated metal center. researchgate.net

The strong chelating nature of this compound, combined with its rigid and planar aromatic structure, makes it a valuable component in the synthesis of a diverse range of coordination compounds. researchgate.netnih.gov Its ability to form stable complexes is a cornerstone of its utility in various chemical applications. researchgate.net

Types of Metal Complexes Formed with this compound

This compound has been shown to form complexes with a broad spectrum of metals, including numerous transition metals and rare earth elements.

Transition Metal Complexes (e.g., Fe(II), Re(I), Ru(II), Nd(III), Pb(II), Ni(II), Cd(II), Zn(II), Cu(II), Ag(I))

The coordination of this compound to transition metals has been extensively studied, leading to the synthesis and characterization of a variety of complexes.

Iron(II) Complexes: Ternary Fe(II) complexes incorporating this compound have been synthesized and studied. iucr.org The coordination of the ligand to the iron center influences the electronic and steric environment of the complex.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes containing this compound have been prepared and investigated for their photophysical properties. These complexes often exhibit luminescence, a characteristic that is fine-tuned by the electronic nature of the phenanthroline ligand.

Ruthenium(II) Complexes: A range of ruthenium(II) complexes with this compound have been developed. These include heteroleptic monomeric complexes, which can serve as building blocks for larger, dimeric structures. nih.gov The reactivity of the chloro-substituent on the coordinated ligand can be exploited for further synthetic modifications. nih.gov

Lead(II) Complexes: A polymeric lead(II) complex, [Pb(C7H4ClO3)2(C12H8N2)]n, has been synthesized where the lead(II) ion is coordinated by two this compound ligands and 5-chlorosalicylate ligands. researchgate.netCurrent time information in Bangalore, IN.biosynth.com In this complex, the Pb(II) ion exhibits a distorted pseudo-octahedral coordination geometry. researchgate.netCurrent time information in Bangalore, IN.

Nickel(II) Complexes: Nickel(II) has been shown to form complexes with this compound. While a direct synthesis is noted, detailed structural characterization often involves co-ligands. nih.gov

Cadmium(II) Complexes: A cadmium(II) complex, [Cd(C7H4ClO3)2(C12H8N2)2], features the cadmium atom coordinated by two this compound ligands and two 5-chlorosalicylate ligands, resulting in a distorted octahedral geometry. squ.edu.om Another study describes a polymeric cadmium complex where the metal centers are bridged by thiocyanate (B1210189) anions. mdpi.com

Zinc(II) Complexes: Zinc(II) complexes with this compound have been synthesized, often in the presence of other ligands. For instance, complexes with N-salicylideneglycinate and this compound have been prepared and characterized. The resulting complexes can exhibit varying coordination geometries.

Copper(II) Complexes: Copper(II) readily forms complexes with this compound. Mixed ligand complexes, such as those including glycine, have been reported. The magnetic properties of these complexes have also been a subject of investigation.

Silver(I) Complexes: While direct synthesis of a silver(I) complex with this compound is not extensively detailed in the provided context, studies on the closely related 1,10-phenanthroline-5,6-dione (B1662461) ligand show the formation of complexes like [Ag(1,10-phenanthroline-5,6-dione)2]ClO4. squ.edu.om This suggests that this compound would also readily coordinate with Ag(I).

The following table summarizes some of the transition metal complexes formed with this compound:

| Metal Ion | Example Complex Formula | Coordination Geometry |

| Fe(II) | [Fe(L)(Clphen)]PF6 | Octahedral |

| Ru(II) | [Ru(phen)2(Cl-phen)]2+ | Octahedral |

| Pb(II) | [Pb(C7H4ClO3)2(C12H8N2)]n | Distorted Pseudo-octahedral |

| Cd(II) | [Cd(C7H4ClO3)2(C12H8N2)2] | Distorted Octahedral |

| Zn(II) | [Zn(Sal-Gly)(NN)(H2O)] | Not specified |

| Cu(II) | [Cu(gly)(5-Cl-phen)]NO3·H2O | Not specified |

Rare Earth Metal Complexes

The coordination chemistry of this compound extends to rare earth metals, which are known for their unique luminescent properties.

Neodymium(III) and Europium(III) Complexes: Ternary rare earth complexes with the general formula [Ln(5-Cl-2MOBA)3phen]2, where Ln can be Nd(III) or Eu(III), have been synthesized. Current time information in Bangalore, IN. In these complexes, the rare earth ion is coordinated to this compound and a carboxylate ligand. The Eu(III) complex, in particular, has been shown to exhibit characteristic fluorescence. Current time information in Bangalore, IN.

Structural Characterization of Metal Complexes

The precise arrangement of atoms and the nature of bonding in these metal complexes are elucidated through various analytical techniques, primarily single crystal X-ray diffraction and spectroscopic methods.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries and Intermolecular Interactions (e.g., π···π interactions)

Single crystal X-ray diffraction is a powerful tool for determining the three-dimensional structure of crystalline materials. For complexes of this compound, this technique provides invaluable information about the coordination geometry around the metal center, bond lengths, bond angles, and the nature of intermolecular interactions.

For example, in the polymeric Pb(II) complex, [Pb(C7H4ClO3)2(C12H8N2)]n, X-ray diffraction revealed a distorted pseudo-octahedral coordination geometry for the Pb(II) ion. researchgate.netCurrent time information in Bangalore, IN. The analysis also identified the presence of π-π interactions between the aromatic rings of the 1,10-phenanthroline and 5-chlorosalicylate ligands, which contribute to the stabilization of the crystal structure. Current time information in Bangalore, IN. Similarly, in the Cd(II) complex, [Cd(C7H4ClO3)2(C12H8N2)2], π-π stacking interactions with a centroid-centroid distance of 3.730(1) Å were observed.

The following table presents crystallographic data for a representative Pb(II) complex:

| Parameter | Value |

| Formula | [Pb(C7H4ClO3)2(C12H8N2)] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9100 (1) |

| b (Å) | 11.2959 (1) |

| c (Å) | 13.5816 (1) |

| α (°) | 75.508 (1) |

| β (°) | 86.302 (1) |

| γ (°) | 68.342 (1) |

| V (ų) | 1229.43 (2) |

| Z | 2 |

Data from reference Current time information in Bangalore, IN.

Spectroscopic Confirmation of Coordination (e.g., FTIR, NMR)

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the coordination of this compound to a metal ion.

FTIR Spectroscopy: In FTIR spectroscopy, the coordination of the phenanthroline ligand to a metal center is typically evidenced by shifts in the vibrational frequencies of the C=N and C=C bonds within the aromatic ring system. These shifts indicate a change in the electron distribution upon complexation.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons on the this compound ligand are sensitive to the coordination environment. Upon complexation, significant changes in the chemical shifts of the protons adjacent to the nitrogen atoms are often observed, providing clear evidence of metal-ligand bond formation. For instance, in the characterization of a this compound-1-N-oxide, detailed 1H and 13C NMR data were used to confirm its structure.

Influence of the Chloro Substituent on Coordination Properties

The introduction of a chloro substituent at the 5-position of the 1,10-phenanthroline scaffold significantly modulates the ligand's coordination properties. This influence stems from the electronic and steric effects exerted by the halogen atom, which in turn affect the properties of the resulting metal complexes.

The chloro group is an electron-withdrawing substituent, which impacts the electron density of the phenanthroline ring system through inductive effects. atomfair.com This alteration of the electronic landscape affects the σ-donor and π-acceptor capabilities of the ligand. Consequently, the electronic properties of metal complexes incorporating this compound, such as their redox potentials and spectroscopic characteristics, can be fine-tuned. atomfair.com For instance, the electron-withdrawing nature of the chloro group can enhance the catalytic activity of its metal complexes in processes like cross-coupling reactions and oxidations. atomfair.com

While the chloro group at the 5-position is relatively distant from the coordinating nitrogen atoms, it can still exert some steric influence, although this is less pronounced compared to substitution at the 2- or 9-positions. The primary impact remains electronic, altering the reactivity of the coordinated ligand. Early studies have suggested that metal ion coordination can significantly alter the reactivity of this compound towards nucleophiles. academie-sciences.fr

Research on ruthenium(II) complexes containing this compound (Cl-phen) has shown that the fundamental properties of the parent complexes are not drastically changed by the ligand substitution. core.ac.uk Studies on homoleptic Ru(Cl-phen)₃²⁺ and heteroleptic Ru(Cl-phen)₂(bpy)²⁺ and Ru(Cl-phen)(bpy)₂²⁺ (where bpy = 2,2′-bipyridine) indicate that the favorable spectroscopic, photophysical, and electrochemical properties are largely maintained. core.ac.uk Similarly, dimethyltin (B1205294) dichloride reacts with this compound to form a hexa-coordinated complex, [SnMe₂Cl₂(Clphen)], demonstrating its versatility as a ligand for main group metals as well. researchgate.net

The influence of the chloro substituent is also evident in the electrochemical properties of its copper complexes. The Cu(II/I) potential for the Cu(this compound)₂²⁺ complex has been studied to understand the electronic effects on the redox couple. researchgate.net

Table 1: Comparison of Coordination Complexes with Substituted Phenanthrolines

| Complex | Metal Ion | Key Findings | Reference(s) |

| [Ru(Cl-phen)₃]²⁺ | Ru(II) | Spectroscopic and electrochemical properties are not substantially altered compared to the parent phenanthroline complex. | core.ac.uk |

| [Ru(phen)₂(Cl-phen)]²⁺ | Ru(II) | Serves as a monomer for the synthesis of larger dimeric ruthenium complexes. | uark.edu |

| [SnMe₂Cl₂(Clphen)] | Sn(IV) | Forms a stable hexa-coordinated complex with a distorted octahedral geometry. | researchgate.net |

| [Cu(this compound)₂]²⁺ | Cu(II) | The chloro substituent's electronic effect influences the Cu(II/I) redox potential. | researchgate.net |

| [VO(Cl-phen)₂] | V(IV) | Exhibits high potency in biological applications, linked to its chelation properties. | oup.com |

Chelation Activity and Metal Ion Sequestration

This compound is a robust chelating agent, a property endowed by its two nitrogen donor atoms arranged in a rigid, planar heterocyclic structure. researchgate.netomicsonline.org This configuration allows it to form stable complexes with a wide array of metal ions. atomfair.comcymitquimica.com The antimicrobial and other biological activities of phenanthrolines are often associated with their ability to act as chelators, sequestering essential metal ions from biological systems. tudublin.ie

A notable application demonstrating its chelation activity is in the development of fluorescent sensors for metal ion detection. Research has shown that this compound can act as a highly sensitive and selective turn-off fluorescence sensor for the detection of iron(II) (Fe²⁺). researchgate.net The formation of a stable, non-fluorescent complex with Fe(II) allows for its quantification at very low concentrations. researchgate.net The study reported a detection limit of 1.70 x 10⁻⁸ M for Fe(II), highlighting the strong binding affinity and sequestration capability of this ligand for this specific metal ion. researchgate.net

The chelation of this compound is not limited to transition metals. It has been used in the preparation of a lead(II) polymer, where it coordinates to the metal center alongside other ligands. researchgate.net Furthermore, its complexes with oxovanadium(IV) have been synthesized and studied, with the VO(Cl-phen)₂ complex showing significant biological activity, which is intrinsically linked to the chelation of the vanadium center. oup.com

The ability of this compound to sequester metal ions is a key feature in its application in various chemical and biological contexts. The stability of the resulting metal complexes is a direct consequence of the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically favorable complex formation compared to monodentate ligands.

Table 2: Metal Ion Sequestration and Detection by this compound

| Metal Ion | Application | Key Parameter | Value | Reference(s) |

| Fe(II) | Fluorescence Sensor | Detection Limit | 1.70 x 10⁻⁸ M | researchgate.net |

| V(IV) | Spermicidal Agent | EC₅₀ of VO(Cl-phen)₂ | 5.5 µM | oup.com |

| Pb(II) | Polymeric Structures | Complex Formation | Forms [Pb(C₇H₄ClO₃)₂(C₁₂H₈N₂)]n polymer | researchgate.net |

Spectroscopic and Photophysical Investigations of 5 Chloro 1,10 Phenanthroline Systems

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of 5-Chloro-1,10-phenanthroline and its metal complexes provide crucial insights into their electronic structure and the nature of their excited states. These spectra are characterized by intense bands in the ultraviolet region, attributable to π-π* transitions within the aromatic ligand framework, and, in the case of metal complexes, additional bands in the visible region corresponding to metal-to-ligand charge-transfer (MLCT) transitions. core.ac.uk

Analysis of Lowest-Energy Absorption Peaks and Substituent Effects

The introduction of a chloro-substituent at the 5-position of the 1,10-phenanthroline (B135089) ring has a discernible effect on the electronic absorption spectrum. The chloro group, being electron-withdrawing, can influence the energy levels of the ligand's molecular orbitals. mdpi.com

In a series of Rhenium(I) tricarbonyl complexes of the formula [Re(CO)3(CNx)(L)]+, where L is a derivatized phenanthroline, the complex with this compound (L=2) exhibits a red-shift in its lowest-energy absorption peak compared to the complex with the unsubstituted 1,10-phenanthroline (L=1). lookchem.comnih.gov This shift is indicative of a stabilization of the lowest unoccupied molecular orbital (LUMO) of the phenanthroline ligand due to the inductive effects of the chloro substituent. researchgate.net

Similarly, in platinum(II) diimine dithiolate complexes, the specific diimine ligand, including this compound, influences the charge-transfer-to-diimine absorption bands. acs.org The UV-Vis spectra of Ruthenium(II) complexes containing this compound also show characteristic MLCT bands, typically around 450 nm. core.ac.uk

| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent | Assignment |

|---|---|---|---|---|

| [Ru(Cl-phen)(bpy)2]2+ | 450 | - | Acetonitrile (B52724) | MLCT |

| [Ru(phen)2(Cl-phen)]2+ | 450 | - | Acetonitrile | MLCT |

| (bpy)2Ru(phen-phen)Ru(bpy)2 | 450 | - | Acetonitrile | MLCT |

| [Re(CO)3(this compound)Cl] | - | - | CH2Cl2 | MLCT |

| (5-chlorophen)Ru(bpy)2·2PF6- | 284, 332, 450 | 73500, 21000, 16600 | Acetonitrile | π-π, π-π, MLCT |

Emission Spectroscopy and Luminescence Studies

The luminescence properties of this compound-containing systems are a key area of investigation, providing information on the nature of the emissive excited state, its lifetime, and the efficiency of the radiative decay process.

Room Temperature and Low-Temperature Emission Characteristics

Complexes of this compound often exhibit luminescence from a triplet metal-to-ligand charge-transfer (³MLCT) excited state. For instance, a Rhenium(I) tricarbonyl complex with this compound displays emission at both room temperature (298 K) and low temperature (77 K). At 298 K in fluid solution, the emission maximum is observed at 17,120 cm⁻¹, which shifts to 18,690 cm⁻¹ at 77 K in a glassy matrix. scribd.com This blue shift at lower temperatures is typical for many luminescent complexes and is attributed to the rigid environment minimizing vibrational and solvent relaxation processes.

Excited State Lifetimes and Quantum Yields

The excited state lifetime (τ) and quantum yield (Φ) are critical parameters that quantify the de-excitation processes of the luminescent state. For the aforementioned Rhenium(I) complex, the lifetime at 77 K is 6.25 µs. scribd.com In another study, the introduction of a chloro group into the phenanthroline scaffold of a Re(CO)₃(phen)Cl complex was found to shift the emission maximum from 592 nm to 610 nm for [Re(CO)₃(5-Clphen)Cl]. researchgate.net

The quantum yield of luminescence provides a measure of the efficiency of photon emission. For a Rhenium(I) complex with this compound, the quantum yield was found to be less than that of the unsubstituted phenanthroline analogue, suggesting that the chloro substituent may introduce non-radiative decay pathways. scribd.com

Photophysical Properties of Ruthenium(II) Complexes

Ruthenium(II) complexes with this compound have been extensively studied. The complex [Ru(phen)₂(Cl-phen)]²⁺ (where phen = 1,10-phenanthroline and Cl-phen = this compound) exhibits a strong emission band at 610 nm in acetonitrile at room temperature, with an excitation wavelength of 450 nm. uark.edu A related dimer, (phen)₂Ru(phen-phen)Ru(phen)₂, shows an emission maximum at 605 nm. uark.edu In a similar study, a monomeric complex, Ru(bpy)₂(Cl-phen), was reported to have an emission maximum at 613 nm, while the corresponding dimer, (bpy)₂Ru(phen-phen)Ru(bpy)₂, emitted at 608 nm. uark.edutypeset.io The lifetimes of the excited ³MLCT state in ruthenium complexes are sensitive to the substituents on the phenanthroline ligand. researchgate.net

| Complex | Emission λmax (nm) | Excitation λmax (nm) | Solvent/Temperature |

|---|---|---|---|

| [Ru(phen)2(Cl-phen)]2+ | 610 | 450 | Acetonitrile / Room Temp |

| (phen)2Ru(phen-phen)Ru(phen)2 | 605 | 450 | Acetonitrile / Room Temp |

| [Ru(bpy)2(Cl-phen)]2+ | 613 | 450 | Acetonitrile / Room Temp |

| (bpy)2Ru(phen-phen)Ru(bpy)2 | 608 | 450 | Acetonitrile / Room Temp |

Photophysical Properties of Rhenium(I) Tricarbonyl Complexes

Rhenium(I) tricarbonyl complexes containing this compound are also of significant interest. These complexes typically exhibit luminescence from a ³MLCT excited state. scispace.com The photophysical properties, such as emission maxima and lifetimes, are influenced by the nature of the ancillary ligands and the solvent environment. researchgate.netscispace.com The introduction of a chloro group at the 5-position of the phenanthroline ligand in [Re(CO)₃(phen)Cl] leads to a red-shift in the emission maximum. researchgate.net For the complex [Re(CO)₃(this compound)Cl], the emission maximum is at 17,120 cm⁻¹ at room temperature and 18,690 cm⁻¹ at 77 K, with a lifetime of 6.25 µs at 77 K. scribd.com

| Complex | Emission Max (cm-1) | Lifetime (µs) | Temperature (K) |

|---|---|---|---|

| [Re(CO)3(this compound)Cl] | 17,120 | <0.65 | 298 |

| [Re(CO)3(this compound)Cl] | 18,690 | 6.25 | 77 |

Photophysical Properties of Neodymium(III) Complexes

Ternary neodymium(III) complexes with the general formula [Nd(hth)₃(L)ₓ], where 'hth' is 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione (B1581892) and 'L' can be this compound (Clphen), have been synthesized and studied. rsc.org In these complexes, the 'hth' ligand acts as an effective sensitizer, absorbing energy and transferring it to the central neodymium ion. rsc.org The 1,10-phenanthroline derivative, in this case, this compound, serves as an antenna ligand, enhancing the light-harvesting capabilities of the complex. rsc.org

Photophysical investigations of these complexes, both in solution and when incorporated into polymethyl methacrylate (B99206) (PMMA) films, reveal emissions in the near-infrared (NIR) region. rsc.org Specifically, they show characteristic emissions for Neodymium(III) at 1.06 µm and 13.3 µm. rsc.org The thermal stability of these complexes, as indicated by thermogravimetric and differential thermal analysis (TGA/DTA), is noteworthy, with stability up to approximately 200 °C. This thermal robustness suggests their potential for application in optoelectronic devices. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N CP/MAS NMR)

The structure and environment of the protons and carbons in this compound have been characterized using ¹H-NMR and ¹³C-NMR spectroscopy.

¹H-NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comnih.gov Studies on platinum(II) complexes incorporating this compound have also been conducted, where the proton signals of the phenanthroline ligand are observed downfield. researchgate.netscience.gov In some instances, these signals are split due to interaction with the ¹⁹⁵Pt isotope. science.gov

¹³C-NMR: The ¹³C-NMR spectrum of this compound reveals the chemical shifts of the carbon atoms within the aromatic structure. mdpi.com This technique is crucial for confirming the carbon framework of the molecule.

| ¹³C-NMR Data for this compound-1-N-oxide | |

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 149.1 |

| C3 | 122.8 |

| C4 | 134.2 |

| C4A | 127.1 |

| C5 | 127.4 |

| C6 | 130.3 |

| C6A | 128.6 |

| C7 | 120.4 |

| C8 | 122.1 |

| C9 | 140.4 |

| C10A | 138.1 |

| C10B | 140.6 |

| Data obtained in CDCl₃ at 25°C, referenced to TMS. mdpi.com |

¹⁵N CP/MAS NMR: While specific ¹⁵N CP/MAS NMR data for this compound was not found in the provided search results, this technique is generally used to study the nitrogen environments in solid-state samples, which would be applicable to this nitrogen-containing heterocyclic compound.

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry techniques are fundamental in determining the molecular weight and fragmentation pattern of this compound.

MS (Electron Ionization): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 214, corresponding to its molecular weight. chemicalbook.comchemicalbook.comnist.gov The spectrum also displays characteristic isotopic peaks at m/z 216 due to the presence of the ³⁷Cl isotope. nih.gov

GC-MS: Gas chromatography-mass spectrometry (GC-MS) has been used to analyze this compound, providing both retention time and mass spectral data for its identification. nih.gov

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) has been employed to characterize derivatives of this compound, such as its N-oxide. mdpi.com For this compound-1-N-oxide, the calculated m/z for the protonated molecule [M+H]⁺ is 231.0320, which has been confirmed by experimental data. mdpi.com

| Mass Spectrometry Data | |

| Technique | Observation |

| MS (EI) | Molecular ion (M⁺) at m/z 214. chemicalbook.comchemicalbook.comnist.gov |

| ESI-MS of this compound-1-N-oxide | [M+H]⁺ found at m/z 231.0327. mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides insights into the vibrational modes of the chemical bonds within this compound. The IR spectrum of this compound has been recorded and is available in spectral databases. nih.govchemicalbook.com In studies of metal complexes, such as those with Rhenium(I), the vibrational bands of the phenanthroline ligand are analyzed to understand the effects of metal coordination and ligand substitution. acs.org For instance, the C=N stretching frequency is a key indicator of the ligand's coordination to a metal center.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. While a direct ESR spectrum for the this compound radical was not detailed in the provided results, ESR spectroscopy has been utilized to study manganese(III) complexes that include this compound as a ligand. openrepository.com These studies help in elucidating the electronic structure and magnetic properties of the paramagnetic metal center in its coordination environment. openrepository.com

Chemiluminescence Studies and Radical-Triggered Mechanisms

The influence of substituted 1,10-phenanthroline derivatives on chemiluminescence (CL) reactions has been investigated. It has been observed that substitutions on the phenanthroline ring significantly affect the CL intensity. acs.org Specifically, substitutions at the 5- and 6-positions can lead to a lack of chemiluminescence signal, suggesting that these positions are critical reactive sites. acs.org The mechanism is often proposed to involve free radicals, where the phenanthroline derivative can interact with species like superoxide (B77818) radical anions, leading to light emission. researchgate.net In some systems, 1,10-phenanthroline and its derivatives can enhance the weak chemiluminescence of certain reactions, such as the periodate-peroxide system. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of chemical systems. aub.edu.lbmdpi.com For complexes involving 5-chloro-1,10-phenanthroline, DFT calculations have been instrumental in determining geometric parameters, understanding molecular interactions, and predicting electronic properties. researchgate.netmdpi.com These theoretical studies often show a strong correlation with experimentally determined geometric parameters. mdpi.com DFT has been applied to various metal complexes containing substituted phenanthroline ligands to elucidate their electronic structures and properties. researchgate.netdigitellinc.comcdnsciencepub.com

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govfrontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's electronic properties and reactivity. mdpi.comnih.gov

In studies of metal complexes containing phenanthroline derivatives, the distribution of these orbitals is of significant interest. For instance, in a series of nickel-phenanthroline complexes, DFT studies revealed that the LUMO's electron density is primarily distributed on the phenanthroline ring, indicating its electroactive nature. mdpi.com In contrast, the HOMO's charge density is often localized on the metal, halide, or other associated ligands. mdpi.com For a series of Rhenium(I) tricarbonyl complexes, including one with this compound as a ligand, the electronic energy gap was found to increase in the order of increasing electron-donating power of the substituents on the phenanthroline ring. acs.orgnih.gov The energy gap for the complex containing this compound was found to be greater than that of the complex with 5-nitro-1,10-phenanthroline (B1664666) but less than that of the unsubstituted 1,10-phenanthroline (B135089) complex. acs.orgnih.gov

| Complex Type | HOMO-LUMO Energy Gap (ΔE) | Key Finding |

|---|---|---|

| Nickel-Phenanthroline Complexes | 4.74 eV - 6.94 eV | The LUMO is mainly distributed on the phenanthroline ring, indicating its reactive nature. mdpi.com |

| Rhenium(I)-Phenanthroline Complexes | The gap increases with the electron-donating power of the phenanthroline substituent. acs.orgnih.gov | The chloro substituent in this compound influences the electronic energy gap relative to other derivatives. acs.orgnih.gov |

| PA-Iron Complex | 2.21 eV (vs. 4.66 eV for free PA ligand) | A reduced HOMO-LUMO gap in the complex suggests increased chemical reactivity and greater inhibitory effects. nih.gov |

DFT calculations, particularly of the LUMO energy, have been shown to correlate linearly with the experimentally determined reduction potentials of molecules. This relationship is valuable for predicting the redox behavior of new compounds. hope.edu In a study of Rhenium(I) tricarbonyl complexes with various substituted phenanthroline ligands, including this compound, the reduction potentials were found to linearly correlate with the B3LYP calculated LUMO energies. acs.orgnih.gov Similarly, the electrochemical behavior of Cobalt(II) complexes with substituted polypyridine ligands, including this compound, showed that the redox potential is influenced by the electronic properties of the ligands. scielo.org.mx The presence of an electron-withdrawing substituent like the chloro group affects the redox potential compared to ligands with electron-donating groups. scielo.org.mx

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as electronic transition energies, which are fundamental to understanding a molecule's absorption and emission spectra. researchgate.net For Rhenium(I) complexes containing this compound, TD-DFT calculations have been used to compute singlet excited states. acs.orgnih.gov These theoretical calculations, often combined with a continuum model for the solvent, can accurately predict experimental UV-vis absorption peaks. acs.orgnih.gov The method has also been successfully applied to predict the absorption spectra of other metal-phenanthroline complexes, providing insights into the nature of the electronic transitions (e.g., n→π* or π→π*). nih.govfrontiersin.org

Conductor-like Polarizable Continuum Model (CPCM)

To account for the influence of a solvent on the properties of a molecule, theoretical calculations are often performed using a solvation model. The Conductor-like Polarizable Continuum Model (CPCM) is a popular method that simulates the solvent environment. hope.eduworldscientific.com This model has been used in conjunction with DFT and TD-DFT to provide more accurate predictions of molecular properties in solution. worldscientific.com For example, the combination of TD-DFT and CPCM was used to calculate the singlet excited states of Rhenium complexes with this compound in ethanol, and the results deviated by 1000 cm⁻¹ or less from the experimental UV-vis peaks. acs.orgnih.gov CPCM has also been employed for geometry optimization and to study the hydrolysis mechanisms of other metal complexes in solvents like acetonitrile (B52724). worldscientific.comacs.orgrsc.org

Optimized Structures and Shape Analyses (e.g., Sparkle/PM7)

Semiempirical quantum mechanical models like Sparkle/PM7 are valuable for predicting the ground-state geometries of complex molecules, particularly those containing lanthanide metals, in a computationally efficient manner. nih.govacs.org These models have been used to generate optimized structures for neodymium complexes that include this compound as a ligand. rsc.org The theoretically optimized structures are often compared with experimental data from single-crystal X-ray diffraction to validate the computational model. acs.orgrsc.org For europium and erbium complexes with phenanthroline derivatives, a good agreement is generally found between the experimental and Sparkle/PM7 optimized geometries. researchgate.net Shape analyses of these optimized structures can then be performed to define the coordination polyhedra of the metal centers. acs.orgrsc.org

| Interaction Type | Contribution (%) | Significance |

|---|---|---|

| Cl···H / H···Cl | 32.4% | Makes the most significant contribution to the total Hirshfeld surface area. iucr.org |

| H···H | 30.7% | Represents a major contribution from dispersive forces. researchgate.netiucr.org |

| C···H / H···C | 24.0% | Indicates significant van der Waals interactions. researchgate.netiucr.org |

| C···C | 6.2% | Suggests the presence of π-stacking interactions. researchgate.netiucr.org |

| C···Cl / Cl···C | 4.1% | Minor contribution to crystal packing. researchgate.netiucr.org |

| N···H / H···N | 1.7% | Minor contribution from hydrogen bonding involving nitrogen. researchgate.netiucr.org |

Advanced Research Applications in Sensing and Analytical Chemistry

Development of Fluorescence Sensors for Metal Ion Detection

The inherent fluorescence of the 1,10-phenanthroline (B135089) scaffold serves as a basis for designing chemosensors. The interaction of the phenanthroline nitrogen atoms with specific metal ions can lead to measurable changes in fluorescence intensity, a phenomenon that is harnessed for quantitative analysis.

5-Chloro-1,10-phenanthroline has been successfully developed as a "turn-off" fluorescence sensor for the detection of ferrous ions (Fe(II)). researchgate.net This sensing mechanism relies on the principle of fluorescence quenching. In its free state, the compound exhibits fluorescence, but upon forming a stable, non-fluorescent complex with Fe(II), the fluorescence intensity is significantly reduced or "turned off". researchgate.netnju.edu.cn This decrease in fluorescence is directly proportional to the concentration of Fe(II) ions. nju.edu.cn

The quenching process is primarily attributed to static quenching, where a ground-state complex forms between the fluorophore (this compound) and the quencher (Fe(II)). researchgate.netnju.edu.cn This interaction is supported by temperature studies and the observation of charge transfer spectra upon complexation. researchgate.net The formation of the stable [Fe(5-Cl-phen)₃]²⁺ complex is the key to this sensing strategy, a characteristic reaction for phenanthroline-based ligands with Fe(II). researchgate.netou.ac.lk

The introduction of a chloro group at the 5-position of the 1,10-phenanthroline ring enhances the sensor's performance compared to the parent molecule. researchgate.net Research demonstrates that the 5-chloro derivative exhibits markedly higher sensitivity and selectivity specifically towards Fe(II) ions. researchgate.netresearchgate.net This enhancement is attributed to the electronic effect of the chlorine atom, which modifies the electron density of the phenanthroline system, thereby influencing its interaction with metal ions. ou.ac.lk

The sensor shows a very low detection limit for Fe(II), reported to be 1.70 × 10⁻⁸ M. researchgate.netresearchgate.net This high sensitivity allows for the quantification of trace amounts of Fe(II). In terms of selectivity, the sensor shows minimal interference from a range of other foreign ions, underscoring its specificity for Fe(II). researchgate.netresearchgate.net While some interference from other transition metal cations like Cu(II), Ni(II), and Co(II) was noted to be comparatively higher, the interference from various anions was negligible. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit (LOD) | 1.70 × 10⁻⁸ M | researchgate.net, researchgate.net |

| Excitation Wavelength (λex) | 286 nm | researchgate.net, researchgate.net |

| Emission Wavelength (λem) | 379 nm | researchgate.net, researchgate.net |

| Effective pH Range | 3.80 to 6.80 | researchgate.net, researchgate.net |

The efficiency of the fluorescence quenching mechanism is highly dependent on the pH of the medium. For the this compound based sensor, the optimal complex formation and quenching by Fe(II) occur within a specific pH range of 3.80 to 6.80. researchgate.netresearchgate.net

For the parent compound 1,10-phenanthroline, the fluorescence intensity is stable between pH 4.0 and 10.0. nju.edu.cn Below pH 4.0, the phenanthroline molecule can become protonated, which leads to a decrease in its native fluorescence. nju.edu.cn Above pH 10.0, the formation of ferrous hydroxide (B78521) competes with the formation of the Fe(II)-phenanthroline complex, also resulting in altered fluorescence signals. nju.edu.cn The 5-chloro derivative operates effectively in a more acidic to neutral range, where the formation of the stable chelate with Fe(II) is most favorable, leading to efficient and predictable fluorescence quenching. researchgate.netresearchgate.net

Sensitivity and Selectivity Enhancement with this compound

Electrochemical Sensors and Analytical Techniques

Beyond fluorescence, this compound and its metal complexes are pivotal in the field of electrochemistry. The redox-active nature of its complexes and its utility as a ligand in ion-selective systems enable a range of analytical applications.

Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of chemical species. The electrochemical behavior of metal complexes incorporating the this compound ligand has been extensively investigated using this method. researchgate.netnih.govresearchgate.net These studies often focus on the oxidation and reduction potentials of the central metal ion, which are influenced by the electronic properties of the coordinated ligands.

For instance, the cyclic voltammogram of tris(this compound)ruthenium(II) shows the redox process corresponding to the Ru(II)/Ru(III) couple. researchgate.net Similarly, CV experiments on tris(this compound)iron(II) and tris(this compound)osmium(II) complexes have been performed to extract their respective oxidation and reduction potentials. nih.govresearchgate.net The presence of the electron-withdrawing chloro group on the phenanthroline ring alters the electron density around the metal center, thereby tuning the redox potentials of the complex compared to those with unsubstituted phenanthroline. These investigations are crucial for applications in areas like dye-sensitized solar cells and electrocatalysis. researchgate.netuark.edu

| Complex | Technique | Purpose | Reference |

|---|---|---|---|

| [Ru(5-Cl-phen)₃]²⁺ | Cyclic Voltammetry | Investigation of Ru(II)/Ru(III) redox properties | researchgate.net |

| [Fe(5-Cl-phen)₃]²⁺ | Cyclic Voltammetry | Investigation of Fe(II)/Fe(III) redox properties | nih.gov |

| [Os(5-Cl-phen)₃]²⁺ | Cyclic Voltammetry | Investigation of Os(II)/Os(III) redox properties | researchgate.net |

| Ru(phen)₂(Cl-phen) | Cyclic Voltammetry | Study of heteroleptic complex properties | uark.edu |

Derivatives of 1,10-phenanthroline are recognized for their importance in the development of ion-selective electrochemical sensors. researchgate.net These sensors operate by incorporating an ionophore—a molecule that selectively binds a target ion—into a membrane. The binding event at the membrane surface generates a potential difference that can be measured and correlated to the ion's concentration.

While specific research detailing this compound as an ionophore in its own right is limited in the provided context, the broader class of phenanthrolines is used for this purpose, particularly for the detection of alkali metal ions like Li⁺. researchgate.net The ability of the phenanthroline structure to form stable complexes is the foundational principle for its use in these potentiometric sensors. nih.gov The substitution on the phenanthroline ring, such as the chloro group, can modulate the selectivity and sensitivity of the sensor for different target ions.

Cyclic Voltammetry for Redox Property Investigation

Metal Ion Preconcentration and Separation

The ability of this compound and its parent compound, 1,10-phenanthroline, to form stable complexes with a variety of metal ions has led to their application in analytical chemistry for the preconcentration and separation of trace metals from various matrices. This is particularly important when the concentration of the metal ion is below the detection limit of the analytical instrument or when the sample matrix is complex and could cause interference. Methodologies such as solid-phase extraction (SPE), liquid-liquid extraction, and in-capillary derivatization have been developed, primarily centered around the chelating properties of the phenanthroline backbone.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration and separation of metal ions. This method involves the use of a solid sorbent material that has been functionalized with a chelating agent to selectively adsorb metal ions from a solution. The parent compound, 1,10-phenanthroline, has been successfully immobilized on solid supports like silica (B1680970) gel to create a sorbent for the preconcentration of heavy metal ions.

In a typical SPE procedure using a 1,10-phenanthroline-modified sorbent, a solution containing the metal ions is passed through a column packed with the sorbent. The metal ions form complexes with the immobilized phenanthroline and are retained on the column, while the matrix components are washed away. The retained metal ions can then be eluted with a small volume of an appropriate solvent, resulting in a more concentrated solution that is free from interfering substances.

Detailed studies on silica gel functionalized with 1,10-phenanthroline have demonstrated its effectiveness for the preconcentration of several divalent metal ions, including Cd(II), Co(II), Ni(II), Cu(II), Pb(II), and Zn(II). researchgate.net The efficiency of the extraction is influenced by factors such as the pH of the sample solution, the amount of sorbent, and the stirring time. Optimal conditions are crucial for achieving high recovery rates and preconcentration factors. For instance, dynamic methods have been shown to yield nearly quantitative recoveries (99% to 101%) for these metals. researchgate.net While specific research on this compound in this exact application is not extensively documented in publicly available literature, the established success of the parent compound provides a strong basis for its potential use, with the chloro-substituent potentially influencing the selectivity and stability of the metal complexes.

Table 1: Performance of 1,10-Phenanthroline-Modified Silica Gel for Metal Ion Preconcentration (Dynamic Method)

| Metal Ion | Limit of Detection (LOD) (µg/L) | Recovery (%) |

|---|---|---|

| Cd(II) | 5.8 | 99 - 101 |

| Co(II) | 29.8 | 99 - 101 |

| Ni(II) | 6.7 | 99 - 101 |

| Cu(II) | 24.6 | 99 - 101 |

| Pb(II) | 10.8 | 99 - 101 |

| Zn(II) | 7.12 | 99 - 101 |

Data sourced from a study on 1,10-phenanthroline. researchgate.net

Synergistic Liquid-Liquid Extraction

Liquid-liquid extraction is another common technique for the separation and preconcentration of metal ions. The efficiency of this method can be significantly enhanced through a phenomenon known as synergism, where a combination of two extractants leads to a greater extraction efficiency than the sum of their individual effects. Phenanthroline and its derivatives are often used as synergistic agents in combination with acidic chelating extractants like thenoyltrifluoroacetone (HTTA). researchgate.netakjournals.com

In these systems, the acidic extractant forms a neutral chelate with the metal ion, which is soluble in the organic phase. The phenanthroline derivative, acting as a neutral ligand, coordinates to the metal chelate, forming a more stable and more hydrophobic adduct. This enhanced stability and hydrophobicity lead to a significant increase in the distribution of the metal ion into the organic phase.

In-Capillary Derivatization and Preconcentration

Modern analytical techniques like capillary electrophoresis (CE) can be coupled with preconcentration strategies to enhance sensitivity. In-capillary derivatization is a method where the analyte reacts with a derivatizing agent inside the capillary to form a product that is more easily detected. When combined with a large volume injection, this technique can achieve significant preconcentration factors.

For the analysis of metal ions, 1,10-phenanthroline can be used as an in-capillary derivatizing agent. researchgate.net In a typical application, a plug of the phenanthroline solution is injected into the capillary, followed by a large volume of the sample containing the metal ions. The metal ions react with the phenanthroline to form charged complexes, which can then be separated by electrophoresis. This approach has been successfully applied to the simultaneous determination of Fe(II), Zn(II), Cu(II), and Cd(II), achieving preconcentration factors in the range of 12–21. researchgate.net This method offers the advantages of automation, low reagent consumption, and rapid analysis times. The application of this compound in such a system could offer altered selectivity or detection characteristics due to the electronic influence of the chlorine atom on the phenanthroline ring system.

Table 2: In-Capillary Derivatization and Preconcentration of Metal Ions with 1,10-Phenanthroline

| Metal Ion | Preconcentration Factor | Mean Recovery (%) | Limit of Detection (mg/L) |

|---|---|---|---|

| Fe(II) | 12 - 21 | 90 - 102 | 0.05 - 0.2 |

| Zn(II) | 12 - 21 | 90 - 102 | 0.05 - 0.2 |

| Cu(II) | 12 - 21 | 90 - 102 | 0.05 - 0.2 |

| Cd(II) | 12 - 21 | 90 - 102 | 0.05 - 0.2 |

Data sourced from a study on 1,10-phenanthroline. researchgate.net

Catalysis and Photocatalysis Research

Use of 5-Chloro-1,10-phenanthroline as a Ligand in Catalytic Systems

This compound is a derivative of 1,10-phenanthroline (B135089) and is widely utilized as a ligand in coordination chemistry and catalysis. atomfair.com Its strong chelating properties and electron-deficient aromatic system make it a valuable component in the synthesis of transition metal catalysts. atomfair.com The presence of a chloro-substituent at the 5-position modifies the electronic properties of the resulting metal complexes, which can enhance their catalytic activity. atomfair.com This ligand serves as a crucial building block for catalysts used in oxidation processes and various cross-coupling reactions. atomfair.com

The rigid, planar structure of this compound, combined with its effective metal-binding capacity, makes it suitable for developing not only catalysts but also luminescent materials and electrochemical sensors. atomfair.com The electron-withdrawing nature of the chloro group plays a significant role in modulating the σ-donor and π-acceptor capabilities of the phenanthroline framework. This allows for the fine-tuning of redox properties, spectroscopic characteristics, and the reactivity of the metal complexes it forms.

Catalytic Properties of Metal Complexes with this compound

Metal complexes incorporating this compound exhibit notable catalytic properties. The chloro group's electron-withdrawing effect enhances the reactivity of the complex, making it a valuable component for creating functionalized ligands and metal complexes. atomfair.com These complexes are employed in a variety of catalytic transformations, including oxidation reactions and cross-coupling processes. atomfair.com

The modification of the electronic properties of the metal center by the this compound ligand can lead to enhanced catalytic efficiency in specific reactions, including asymmetric synthesis. atomfair.com For instance, ruthenium(II) complexes containing this ligand have been synthesized and are considered for their potential in biological electron-transfer studies. uark.edu The resulting metal-ligand complexes are pivotal in both catalysis and materials science.

Below is a table summarizing the catalytic applications of metal complexes with this compound:

| Metal | Catalytic Application | Reference |

| Transition Metals | Cross-coupling reactions, oxidation processes | atomfair.com |

| Copper | Protodecarboxylation of aromatic carboxylic acids | researchgate.net |

| Ruthenium | Biological electron-transfer studies | uark.edu |

| Palladium | Decarboxylative cross-coupling | researchgate.net |

| Iron | Oxidation of phenylsulfinylacetic acids | jetir.org |

Specific Catalytic Reactions (e.g., cycloaddition, cross-coupling, decarboxylation coupling reactions)

Complexes of this compound are instrumental in various specific catalytic reactions. They are recognized as key building blocks for transition metal catalysts in cross-coupling reactions. atomfair.com A notable example is the synthesis of 5,5′-bi(1,10-phenanthroline) through a cross-coupling reaction involving this compound. researchgate.net

In the realm of decarboxylative coupling reactions, copper complexes with phenanthroline ligands have been shown to catalyze the protodecarboxylation of aromatic carboxylic acids. researchgate.net While specific examples detailing this compound in cycloaddition reactions are less common in the provided context, the broader family of phenanthroline ligands is active in such transformations. For instance, palladium-catalyzed [2+2+2] cycloadditions are known. semanticscholar.org Nickel-catalyzed cross-coupling reactions for synthesizing non-canonical biomolecules also utilize phenanthroline-type ligands. acs.org

Role in Redox Reactions and Electron Transfer Processes

The electron-withdrawing chloro group on the this compound ligand significantly influences the redox properties of its metal complexes, making them active participants in redox reactions and electron transfer processes. atomfair.com This substituent alters the electron density on the nitrogen donor atoms, which in turn affects the redox potential of the metal center. scielo.org.mx

Iron(III) polypyridyl complexes with ligands including this compound have been studied for their role in the electron transfer reactions involved in the oxidation of phenylsulfinylacetic acids. jetir.org In cobalt complexes, the presence of the electron-withdrawing chloro group on the phenanthroline ligand leads to higher redox potential values. scielo.org.mx This is because it becomes more difficult to remove an electron from the Co(II) center. scielo.org.mx A study calculated a pseudo-first-order catalytic rate constant for the homogenous electron transfer between reduced glucose oxidase and [CoIII(5-Cl-1,10-phenanthroline)3]3+. scielo.org.mx

Furthermore, ruthenium(II) complexes with this compound are synthesized for their potential application in biological electron-transfer processes. uark.edu The electrochemical properties of osmium(II) complexes with this ligand have also been investigated, demonstrating its role in mediating electron transfer. researchgate.netresearchgate.net

The following table details the redox properties of a Cobalt complex with this compound:

| Complex | Redox Potential (E½, V vs Ag/AgCl) | Homogenous Electron Transfer Rate Constant (k_s) | Reference |

| Co(this compound)₃₂ | 0.283 | 1.75x10³ M⁻¹s⁻¹ (with reduced GOx) | scielo.org.mx |

Biological and Medicinal Chemistry Research

Interaction with Biological Macromolecules

5-Chloro-1,10-phenanthroline demonstrates a notable capacity to bind to and interfere with the function of essential biological macromolecules such as DNA and proteins. This activity is a cornerstone of its biological effects.

The planar structure of the 1,10-phenanthroline (B135089) ring system allows this compound and its metal complexes to interact with DNA. cabidigitallibrary.orgrjpbcs.com This interaction often occurs through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. rjpbcs.comnih.gov This binding can disrupt the normal processes of DNA replication and transcription, which are fundamental to cell survival and proliferation.

Studies on related phenanthroline complexes have shown that the nature of the substituent on the phenanthroline ring can influence the strength and mode of DNA binding. researchgate.net For instance, zinc(II) complexes containing this compound have been shown to bind to DNA with high affinity, suggesting a strong interaction. nih.gov The binding constant (Kb) is a measure of this affinity, and higher values indicate stronger binding. For example, a nickel(II) complex incorporating a ligand derived from 5-chloro salicylaldehyde (B1680747) and 1,10-phenanthroline exhibited a strong binding constant with DNA. rjpbcs.com

| Complex | Binding Mode | Key Findings | Reference |

|---|---|---|---|

| [Zn(this compound)2(H2O)2]2+ | Intercalation/Groove Binding | Demonstrates high ability to bind DNA. | nih.gov |

| Ni(II) mixed ligand complex with 1,10-phenanthroline and 5-chloro salicylaldehyde derivative | Intercalation | Showed strong binding to DNA with a binding constant (Kb) of 6.1238 x 10^7 M-1. | rjpbcs.com |

This compound and its parent compound, 1,10-phenanthroline, are recognized as potent inhibitors of metalloenzymes. nih.govbioline.org.br This inhibition is largely due to their ability to chelate the metal ions, such as zinc, that are essential for the catalytic activity of these enzymes. nih.govufpi.br The removal of the metal cofactor results in an inactive apoenzyme, thereby disrupting cellular metabolic pathways. ufpi.br

A significant target for phenanthroline-based inhibitors is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netuts.edu.au Studies on various 1,10-phenanthroline derivatives have demonstrated their potential as effective AChE inhibitors, with some showing selective inhibition. researchgate.net

| Compound/Complex | Target Enzyme | Mechanism of Inhibition | Significance | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline | Metalloproteases | Chelation of essential metal ions (e.g., Zn2+). | Disruption of protein function and cellular processes. | nih.govufpi.br |

| Substituted 1,10-phenanthroline derivatives | Acetylcholinesterase (AChE) | Inhibition of enzyme activity. | Potential therapeutic agents for neurodegenerative diseases. | researchgate.net |

DNA Binding and Intercalation

Mechanisms of Biological Activity

The biological effects of this compound are not limited to direct interactions with macromolecules. The compound also exerts its influence through other critical cellular mechanisms.

Metal complexes of 1,10-phenanthroline and its derivatives, including the 5-chloro substituted version, can promote the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.govbiosynth.com This induced oxidative stress is a significant contributor to the cytotoxic effects observed in cancer cells and antimicrobial activity. For example, zinc(II) complexes with this compound have been shown to increase ROS levels, leading to apoptosis (programmed cell death). nih.gov

A crucial aspect of the antimicrobial action of this compound is its ability to interfere with the metal metabolism of microorganisms. tudublin.ieresearchgate.net As a potent chelating agent, it can sequester essential metal ions from the microbial environment, making them unavailable for vital cellular processes. tudublin.ieresearchgate.net This disruption of metal homeostasis can inhibit the function of metalloenzymes, impair nutrient uptake, and ultimately hinder microbial growth and virulence. tudublin.ieresearchgate.net This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi. tudublin.ieresearchgate.net

Reactive Oxygen Species (ROS) Generation

Antimicrobial Activities of this compound and its Metal Complexes

The antimicrobial properties of 1,10-phenanthroline and its derivatives are well-documented, and the introduction of a chloro-substituent can modulate this activity. cabidigitallibrary.orgtudublin.ie These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. tudublin.iederpharmachemica.comresearchgate.net

The formation of metal complexes often enhances the antimicrobial efficacy of the phenanthroline ligand. cabidigitallibrary.orgtudublin.ie For instance, copper(II) and silver(I) complexes of phenanthroline derivatives have shown potent action against multidrug-resistant bacteria, including carbapenemase-producing Acinetobacter baumannii. nih.gov These complexes have demonstrated the ability to not only kill planktonic (free-floating) bacteria but also to disrupt the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov

| Compound/Complex | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| This compound | General bacteria and fungi | Acts as a chelating agent, interfering with microbial metal metabolism. | tudublin.ieresearchgate.net |

| Metal complexes of 1,10-phenanthroline derivatives | M. tuberculosis, S. aureus, E. coli | Often more active than the metal-free ligand. | tudublin.ie |

| Silver(I) and Copper(II) complexes of 1,10-phenanthroline-5,6-dione (B1662461) | Carbapenemase-producing A. baumannii | Potent activity against both planktonic and biofilm-forming cells. | nih.gov |

Antibacterial and Antifungal Functions

This compound, and its metal complexes, have demonstrated notable antimicrobial properties. Research has shown that 1,10-phenanthroline and its derivatives can exhibit broad-spectrum activity against both bacteria and fungi. tudublin.iecabidigitallibrary.orgjddtonline.info The mechanism of action is often linked to their ability to chelate metal ions, which can disrupt essential enzymatic processes in microorganisms. cabidigitallibrary.org Metal complexes of phenanthrolines have been shown to interact with bacterial DNA, potentially leading to cell death.

Complexes of 1,10-phenanthroline have been effectively used as topical antimicrobials. cabidigitallibrary.org Studies have indicated that these compounds possess antibacterial, antifungal, and antiviral properties. cabidigitallibrary.org

Activity Against Specific Bacterial Strains (e.g., E. coli)

The antibacterial efficacy of this compound and its derivatives has been evaluated against specific bacterial strains. Notably, complexes of 1,10-phenanthroline have shown pronounced activity against the Gram-negative bacterium Escherichia coli. researchgate.netresearchgate.net In some studies, platinum(II) complexes containing substituted phenanthroline ligands, including the 5-chloro derivative, were found to be selective for E. coli. tudublin.ie The palladium complex Pd(phen)2(H2O)2 demonstrated the highest activity against an E. coli strain among the tested compounds in one study. researchgate.netresearchgate.net

Antitumor and Anticancer Research Potential

The potential of this compound and its coordination complexes as antitumor and anticancer agents is a significant area of research. d-nb.infonih.gov The planar structure of the phenanthroline ligand allows it to intercalate with DNA, a mechanism that can induce cytotoxicity in cancer cells.

Inhibition of Murine Leukemia Cells (L1210)

Early research identified this compound as an inhibitor of L1210 murine leukemia cells. biosynth.com Silver(I) complexes with phenanthroline derivatives have also demonstrated selectivity against the L1210 cell line. oup.com For instance, two such complexes showed IC50 values of 3.4 ± 0.1 and 3.5 ± 0.1 μg/mL against L1210 cells. oup.com

Antiproliferative Activity against Cancer Cell Lines

Complexes incorporating this compound have shown significant antiproliferative activity against a variety of human cancer cell lines.

Bis-cyclometalated rhodium(III) and iridium(III) complexes containing this compound were found to be the most effective compounds against MCF-7 (breast cancer) and HT-29 (colon carcinoma) cell lines in one study. d-nb.info These complexes exhibited IC50 values in the low micromolar range, proving to be significantly more cytotoxic than the established anticancer drug cisplatin (B142131) under the same conditions. d-nb.info

Iron(III) complexes with this compound have also been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net These complexes were found to be cytotoxic against HeLa, H1299, and MDA-MB-231 cell lines. nih.gov Their mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative DNA damage. nih.gov

Zinc(II) complexes bearing this compound have also been synthesized and demonstrated high cytotoxicity against ovarian (A2780), breast (MCF7), and cervical (HeLa) cancer cells, with IC50 values in the low micromolar range, comparable or better than cisplatin. researchgate.net

Table 1: IC50 Values of Selected this compound Complexes against Cancer Cell Lines

| Complex | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| [Rh(ptpy)2(this compound)]PF6 | MCF-7 | ~1.3-5.6 | d-nb.info |

| [Ir(ptpy)2(this compound)]PF6 | HT-29 | ~1.3-5.6 | d-nb.info |

| [Fe(L)(Clphen)]PF6 | HeLa, H1299, MDA-MB-231 | Not specified | nih.gov |

| [Zn(Sal-Gly)(Clphen)] | A2780, MCF7, HeLa | Not specified | researchgate.net |

Insecticidal Activities